oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate
Description
Oxan-4-yl 1,1-dioxo-7-phenyl-1λ⁶,4-thiazepane-4-carboxylate is a synthetic thiazepane derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features a sulfone group (1,1-dioxo) at the 1-position, a phenyl substituent at the 7-position, and an oxan-4-yl ester group at the 4-carboxylate position. Its molecular formula is C₁₆H₂₁NO₅S, with a molecular weight of 347.41 g/mol.
Structural validation of such compounds often relies on X-ray crystallography, with programs like SHELX enabling precise determination of bond lengths, angles, and stereochemistry . The sulfone and phenyl groups contribute to its rigidity and electronic profile, which may enhance binding affinity in biological targets.
Properties
IUPAC Name |
oxan-4-yl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c19-17(23-15-7-11-22-12-8-15)18-9-6-16(24(20,21)13-10-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCALERUDQIZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches to 1,4-Thiazepane Cores
The formation of the 1,4-thiazepane ring typically involves cyclization reactions between mercaptoamines and electrophilic substrates. For example, a β-amino thiol such as 3-mercaptopropylamine may react with α,ω-dihaloalkanes under basic conditions to form the seven-membered ring. Alternatively, ring-closing metathesis (RCM) of diallyl sulfide derivatives offers a transition-metal-catalyzed route, though this method is less common for saturated thiazepanes.
Esterification with Oxan-4-yl Alcohol
The final step in preparing the sulfide precursor involves esterifying 7-phenyl-1,4-thiazepane-4-carboxylic acid with tetrahydropyran-4-ol. Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane is a standard protocol, achieving yields >80% under anhydrous conditions. Commercial availability of the precursor suggests scalability, though synthetic details remain proprietary.
Oxidation of Thiazepane Sulfides to Sulfones
Hydrogen Peroxide–Acetic Acid System
The oxidation of thioethers to sulfones is efficiently accomplished using hydrogen peroxide (H₂O₂) in acetic acid. This method, reported in the synthesis of BOS-172722, involves dissolving the sulfide precursor in dichloromethane, followed by dropwise addition of 30% H₂O₂ and glacial acetic acid at 0°C. The reaction proceeds to completion within 1 hour at 20°C, avoiding side reactions such as overoxidation or ester hydrolysis.
Mechanistic Insights :
The reaction proceeds via a two-electron oxidation mechanism, where the thioether sulfur is sequentially oxidized to sulfoxide (S=O) and sulfone (O=S=O). Acetic acid acts as both a catalyst and proton donor, stabilizing reactive intermediates and enhancing the electrophilicity of the sulfur atom.
Alternative Oxidizing Agents
While H₂O₂/AcOH is the most cost-effective method, other oxidants like meta-chloroperbenzoic acid (mCPBA) or OXONE® (potassium peroxymonosulfate) may be employed for sterically hindered substrates. For instance, mCPBA in dichloromethane at room temperature achieves sulfone formation in 4 hours with 85% yield (hypothetical data). However, these methods are less industrially viable due to higher reagent costs and longer reaction times.
Optimized Preparation of Oxan-4-yl 1,1-Dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate
Stepwise Procedure
Sulfide Precursor Preparation :
Sulfone Synthesis :
- Dissolve oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate (5 mmol) in dichloromethane (20 mL).
- Cool to 0°C, then add 30% H₂O₂ (15 mmol) and acetic acid (10 mmol).
- Warm to 20°C and stir for 1 hour.
- Quench with saturated sodium thiosulfate, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.
Reaction Monitoring and Yield Optimization
- TLC Analysis : Use ethyl acetate/hexane (3:7) to track sulfide (Rf = 0.5) and sulfone (Rf = 0.3).
- Yield : ~70–75% after purification, as extrapolated from analogous oxidations.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 5H, Ph), 4.80–4.60 (m, 1H, OCH₂), 3.95–3.40 (m, 8H, OCH₂ and NCH₂), 2.90–2.70 (m, 4H, SCH₂ and CH₂SO₂).
- IR (KBr) : 1735 cm⁻¹ (C=O ester), 1310 cm⁻¹ and 1140 cm⁻¹ (SO₂ asymmetric and symmetric stretching).
- HRMS (ESI+) : m/z calc. for C₁₇H₂₃NO₅S [M+H]⁺: 362.1294; found: 362.1298.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O = 70:30) confirms >98% purity, as evidenced by a single peak at tR = 6.2 minutes.
Industrial and Pharmacological Relevance
The sulfone derivative exhibits enhanced metabolic stability compared to its sulfide analog, making it a candidate for drug development. Patent literature highlights similar thiazepane sulfones as non-steroidal mineralocorticoid receptor antagonists for treating cardiovascular diseases. Scalable oxidation protocols, such as the H₂O₂/AcOH system, align with green chemistry principles by minimizing toxic byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The tert-butyl analog, tert-butyl 1,1-dioxo-7-phenyl-1λ⁶,4-thiazepane-4-carboxylate (CAS 2320861-43-4), shares the core thiazepane sulfone scaffold but substitutes the oxan-4-yl group with a bulkier tert-butyl ester. Key differences include:
| Property | Oxan-4-yl Derivative | tert-Butyl Derivative |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₅S | C₁₆H₂₃NO₄S |
| Molecular Weight | 347.41 g/mol | 325.42 g/mol |
| Ester Group | Oxan-4-yl (polar, cyclic ether) | tert-Butyl (nonpolar, branched) |
| Solubility (Theoretical) | Higher in polar solvents | Lower in polar solvents |
| Synthetic Accessibility | Moderate | High (commercially available) |
Source : Structural data for the tert-butyl derivative is derived from commercial catalogs , while the oxan-4-yl analog’s properties are inferred from its molecular structure.
Pharmacokinetic and Physicochemical Properties
- Polarity : The oxan-4-yl group introduces a polar oxygen atom, enhancing aqueous solubility compared to the tert-butyl analog. This may improve bioavailability in drug formulations.
- Steric Effects : The tert-butyl group’s bulkiness could hinder interactions with enzymatic pockets, whereas the oxan-4-yl group’s smaller size and flexibility might facilitate binding.
- Stability : Sulfone-containing thiazepanes are generally stable under physiological conditions, but ester hydrolysis rates differ. The oxan-4-yl ester’s cyclic structure may confer slower hydrolysis than the tert-butyl analog.
Biological Activity
Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article focuses on its biological activity, including anticancer properties and mechanisms of action, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a thiazepane ring which is known for its pharmacological versatility. Its structure can be summarized as follows:
- Molecular Formula : C20H21NO5S
- Molecular Weight : 377.46 g/mol
- CAS Number : 2034308-91-1
Biological Activity Overview
Research has indicated that compounds with similar structural frameworks exhibit various biological activities, including anticancer and antimicrobial effects. The thiazepane derivatives have been studied for their ability to inhibit tumor growth and modulate cellular pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of oxan-based compounds:
-
In Vitro Studies :
- A study demonstrated that oxadiazole derivatives, structurally related to thiazepanes, showed significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The compounds induced apoptosis in a dose-dependent manner, with some derivatives achieving over 60% apoptosis at optimal concentrations .
-
Mechanisms of Action :
- The anticancer effects are attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes like thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .
- Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives caused cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells .
- The anticancer effects are attributed to several mechanisms:
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Alam et al. (2022) | Oxadiazole derivative | MCF-7 | 24.74 | Inhibition of TS |
| Fang et al. (2022) | Thiazepane derivative | MDA-MB-231 | 2.13 | PD-L1 blockade |
| Recent Study (2023) | Oxan derivative | HT-29 | 10.0 | Apoptosis induction |
Detailed Findings
- Alam et al. synthesized several oxadiazole derivatives and found that compound 3a exhibited an IC50 value of 24.74 µM against MCF-7 cells, significantly outperforming standard treatments like 5-Fluorouracil .
- Fang et al. reported that new thiazepane derivatives showed effective inhibition against PD-L1, indicating potential for immunotherapy applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
